molecular formula C15H17ClN2O B1628254 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide CAS No. 912771-04-1

4-Chloro-N-(1-cyano-cycloheptyl)-benzamide

Cat. No. B1628254
CAS RN: 912771-04-1
M. Wt: 276.76 g/mol
InChI Key: RKMXYGODGMTYSM-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 71230960 .

Molecular Structure Analysis

The molecular structure of 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide consists of a benzene ring with a chloro group, a cyano group, and a heptyl chain attached. The sulfonamide functional group is also present .


Physical And Chemical Properties Analysis

  • Color : Clear .

Scientific Research Applications

Synthesis and Pharmaceutical Research

4-Chloro-N-(1-cyano-cycloheptyl)-benzamide and its derivatives have been extensively studied for their synthesis methods and potential pharmaceutical applications. For instance, Nimbalkar et al. (2018) explored the ultrasound-assisted synthesis of novel derivatives with potential anti-tubercular activity. These compounds, synthesized from key compounds like Schiff's bases, showed promising activity against Mycobacterium tuberculosis and were found to be non-cytotoxic in nature. The study also included molecular docking and ADMET properties analysis, contributing to drug discovery in the anti-tubercular segment (Nimbalkar et al., 2018).

Chemotherapeutic Potential

Research has also focused on the chemotherapeutic potential of benzamide derivatives. Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics, showing high toxicity against melanoma cells. These derivatives, including radioiodinated N-(2-(diethylamino)ethyl)benzamides, showed potential for targeted drug delivery in melanoma therapy, highlighting their importance in cancer research (Wolf et al., 2004).

Exploration in Biochemistry and Pharmacology

In the realm of biochemistry and pharmacology, moclobemide, a derivative of benzamide, has been studied extensively. Nair et al. (1993) explored moclobemide, a reversible inhibitor of MAO-A, for its antidepressant efficacy. This study provided insights into its pharmacokinetics, mode of action, and potential as an antidepressant, contributing to our understanding of benzamide derivatives in neuropsychiatric disorders (Nair et al., 1993).

Catalysis and Organic Chemistry Applications

In organic chemistry, these compounds have been studied for their role in catalysis. For example, Ilies et al. (2011) investigated the insertion of alkene into the ortho C-H bond of benzamide using a cobalt catalyst. This research highlighted the potential of benzamide derivatives in organic synthesis, demonstrating their versatility and importance in chemical reactions (Ilies et al., 2011).

Fluorescence and Analytical Chemistry

Benzamide derivatives have also been utilized in fluorescence studies. Faridbod et al. (2009) studied Glibenclamide, a benzamide derivative, for its ability to enhance the fluorescence intensity of erbium ions. This research indicated the potential of such compounds in developing sensitive fluorimetric probes for analytical chemistry applications (Faridbod et al., 2009).

Safety and Hazards

  • NFPA 704 : 1-1-0-0 .

properties

IUPAC Name

4-chloro-N-(1-cyanocycloheptyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-13-7-5-12(6-8-13)14(19)18-15(11-17)9-3-1-2-4-10-15/h5-8H,1-4,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMXYGODGMTYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587558
Record name 4-Chloro-N-(1-cyanocycloheptyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912771-04-1
Record name 4-Chloro-N-(1-cyanocycloheptyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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